4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride
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Overview
Description
4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring substituted with a dimethylamino group and a carboxylic acid group, making it a versatile molecule in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride typically involves the reaction of 1-methylpiperidine with dimethylamine and a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-purity starting materials and advanced purification techniques, such as crystallization and chromatography, to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(dimethylamino)-1-methylpiperidine-2-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
4-dimethylaminopyridine (DMAP): Known for its use as a nucleophilic catalyst in organic synthesis.
N,N-dimethyl-4-aminopyridine: Another derivative with similar catalytic properties.
Piperidine derivatives: Various piperidine-based compounds with different substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
2758000-21-2 |
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Molecular Formula |
C9H20Cl2N2O2 |
Molecular Weight |
259.2 |
Purity |
95 |
Origin of Product |
United States |
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